Synthetic Reproducibility and High Yield
A reproducible and high-yielding synthetic route to 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been established, starting from a precursor (CAS 93431-20-0) using polyphosphoric acid, achieving an isolated yield of 84% after chromatographic purification and crystallization . This is significantly higher than the 60-80% yields reported for the reduction of hydroxy-oximes to amino-alcohols in the synthesis of substituted aminobenzosuberone derivatives [1]. The robust nature of this protocol, with detailed NMR characterization provided, ensures reliable procurement of the core scaffold for further derivatization.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 84% isolated yield |
| Comparator Or Baseline | Reduction of hydroxy-oximes to amino-alcohols in derivative synthesis |
| Quantified Difference | +4% to +24% higher absolute yield |
| Conditions | Synthesis from precursor CAS 93431-20-0 using polyphosphoric acid, followed by workup and crystallization (Target); Reduction using NaBH₄/NiCl₂·6H₂O or CoCl₂·6H₂O (Comparator) |
Why This Matters
A higher and well-documented synthetic yield translates to lower cost per gram for bulk procurement and reduces the time and resources required for downstream research.
- [1] Salomon, E.; Schmitt, M.; Mouray, E.; et al. Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases. Molecules 2018, 23(10), 2607. View Source
